8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one
Description
8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one is a derivative of the pyrido[2,3-d]pyrimidin-7(8H)-one scaffold, a privileged heterocyclic system with structural resemblance to DNA/RNA bases, enabling diverse receptor interactions . This compound features:
- Position 8 substitution: A 2,2-dimethoxyethyl group, which enhances solubility and modulates steric/electronic properties.
- Position 2 substitution: A methylthio (-SCH₃) group, often utilized for further functionalization (e.g., oxidation to sulfones or nucleophilic displacement) .
Synthetic routes to this compound typically involve cyclocondensation of pyrimidine precursors with aldehydes or nitriles, followed by selective alkylation at N-7. For example, Blades and Glossop (2016) described a three-step protocol starting from 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde and a dimethoxyethylamine derivative .
Properties
Molecular Formula |
C12H15N3O3S |
|---|---|
Molecular Weight |
281.33 g/mol |
IUPAC Name |
8-(2,2-dimethoxyethyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H15N3O3S/c1-17-10(18-2)7-15-9(16)5-4-8-6-13-12(19-3)14-11(8)15/h4-6,10H,7H2,1-3H3 |
InChI Key |
XDQRIUUPHSEWAP-UHFFFAOYSA-N |
Canonical SMILES |
COC(CN1C(=O)C=CC2=CN=C(N=C21)SC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrido[2,3-D]pyrimidinone Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from a pyridine derivative and a suitable amine, the core structure can be formed through a condensation reaction.
Introduction of the 2,2-Dimethoxyethyl Group: This can be achieved by reacting the intermediate with 2,2-dimethoxyethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the etherification process.
Addition of the Methylthio Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyrido[2,3-D]pyrimidinone core, potentially reducing double bonds or other reducible functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced derivatives of the pyrido[2,3-D]pyrimidinone core.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Pharmacological Properties
The compound exhibits several pharmacological properties that make it a candidate for various therapeutic applications:
- Anticancer Activity : Research indicates that pyrido[2,3-d]pyrimidines can inhibit the growth of cancer cells. For instance, studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .
- Antiviral Effects : Some studies have highlighted the antiviral properties of pyrido[2,3-d]pyrimidine derivatives. These compounds may inhibit viral replication, making them candidates for further development as antiviral agents .
- Neurological Applications : The compound has been investigated for its neuroprotective effects. It may modulate neuroinflammatory pathways and provide protection against neuronal damage, indicating potential use in treating neurodegenerative diseases .
Case Studies
Several studies have documented the applications of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one:
- Cancer Cell Line Studies :
- Antiviral Research :
- Neuroprotection :
Mechanism of Action
The mechanism of action of 8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the methylthio group might enhance its binding affinity to certain proteins, while the dimethoxyethyl group could influence its solubility and bioavailability.
Comparison with Similar Compounds
Position 8 Substitution
Impact on Activity :
Position 2 Substitution
Impact on Activity :
Mechanistic Insights :
Biological Activity
8-(2,2-Dimethoxyethyl)-2-(methylthio)pyrido[2,3-D]pyrimidin-7(8H)-one is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical formula of this compound is with a CAS number of 2055462-81-0. The structure features a pyrido[2,3-d]pyrimidine core with specific substituents that influence its biological properties.
Biological Activity Overview
Pyrido[2,3-d]pyrimidine derivatives are known for their ability to interact with various biological targets. The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that compounds in the pyrido[2,3-d]pyrimidine series exhibit significant antitumor properties. For instance, derivatives have been identified as inhibitors of cyclin-dependent kinases (Cdks), which are crucial for cell cycle regulation. In particular, some analogues demonstrated potent inhibition of Cdk4 with IC50 values as low as 0.004 µM . This inhibition can lead to the arrest of cancer cells in the G1 phase of the cell cycle.
2. Tyrosine Kinase Inhibition
The compound has shown promise as a tyrosine kinase inhibitor. Tyrosine kinases play a pivotal role in signal transduction pathways associated with cancer progression. The structural variations at positions C5 and C6 significantly affect the selectivity and potency of these inhibitors .
3. Antiviral Activity
There is emerging evidence suggesting that pyrido[2,3-d]pyrimidin-7(8H)-ones may also possess antiviral properties. Certain derivatives have been investigated for their ability to inhibit Hepatitis C Virus (HCV) replication .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases: By binding to the ATP-binding site of kinases such as Cdk4 and other tyrosine kinases, this compound disrupts their activity and inhibits downstream signaling pathways critical for tumor growth and proliferation .
- Modulation of Cell Cycle Progression: The inhibition of Cdks leads to cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of biological activities related to pyrido[2,3-d]pyrimidin-7(8H)-ones:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
